molecular formula C16H18N4O3 B259520 1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one

1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one

Cat. No. B259520
M. Wt: 314.34 g/mol
InChI Key: QAOWVAXBYUQEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of research. This compound is a triazole derivative that has shown promising results in numerous scientific studies. In

Scientific Research Applications

1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one has been studied extensively for its potential applications in various fields of research. It has been shown to possess anti-inflammatory, antitumor, and antimicrobial properties. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

Mechanism of Action

The exact mechanism of action of 1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one is not fully understood. However, it has been suggested that the compound may exert its effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to reduce inflammation, inhibit tumor growth, and exhibit antimicrobial activity. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one in lab experiments is its versatility. It has been shown to have a range of potential applications in various fields of research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are numerous future directions for research on 1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additional studies are needed to further elucidate the compound's mechanism of action and to determine its safety and efficacy in human subjects. Other potential areas of research include exploring its antimicrobial properties and investigating its potential as an anti-inflammatory agent.

Synthesis Methods

The synthesis of 1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one involves the reaction of 4-(3-bromopropyl)morpholine with 1-(2-hydroxyphenyl)ethanone in the presence of sodium ethoxide. The resulting product is then treated with sodium azide and copper (I) iodide to form the final compound. This method has been reported to yield high purity and good yields of the compound.

properties

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

1-(3-morpholin-4-ylpropyl)chromeno[3,4-d]triazol-4-one

InChI

InChI=1S/C16H18N4O3/c21-16-14-15(12-4-1-2-5-13(12)23-16)20(18-17-14)7-3-6-19-8-10-22-11-9-19/h1-2,4-5H,3,6-11H2

InChI Key

QAOWVAXBYUQEOA-UHFFFAOYSA-N

SMILES

C1COCCN1CCCN2C3=C(C(=O)OC4=CC=CC=C43)N=N2

Canonical SMILES

C1COCCN1CCCN2C3=C(C(=O)OC4=CC=CC=C43)N=N2

Origin of Product

United States

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